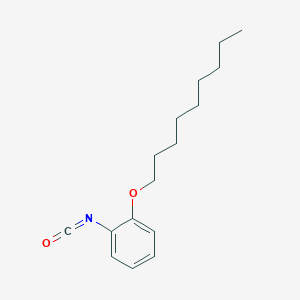
1-Isocyanato-2-(nonyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-(nonyloxy)benzene is an organic compound that belongs to the class of aromatic isocyanates It features a benzene ring substituted with an isocyanate group (-NCO) and a nonyloxy group (-OC9H19)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-2-(nonyloxy)benzene typically involves the reaction of 2-(nonyloxy)aniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes decomposition to yield the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the Curtius rearrangement of appropriate acyl azides. This method involves the thermal decomposition of acyl azides to form isocyanates, which can then be purified and used for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-2-(nonyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the nonyloxy group acts as an electron-donating substituent, enhancing the reactivity of the ring towards electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and water are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Common electrophiles include halogens, nitro groups, and sulfonic acids. These reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Addition: Ureas, carbamates, and amines.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-(nonyloxy)benzene has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, contributing to the development of materials with unique mechanical and chemical properties.
Materials Science: The compound is utilized in the production of coatings, adhesives, and foams, where its reactivity with various nucleophiles is exploited to create durable and versatile materials.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of nitrogen-containing compounds.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-2-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. The benzene ring, substituted with the nonyloxy group, enhances the reactivity of the isocyanate group by donating electron density through resonance and inductive effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Isocyanato-2-methoxybenzene
- 1-Isocyanato-2-ethoxybenzene
- 1-Isocyanato-2-propoxybenzene
Comparison: 1-Isocyanato-2-(nonyloxy)benzene is unique due to the presence of the long nonyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain increases the hydrophobicity and flexibility of the compound, making it suitable for applications requiring enhanced material properties .
Eigenschaften
CAS-Nummer |
55792-38-6 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-isocyanato-2-nonoxybenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14-18/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI-Schlüssel |
WAQZKHFOTWBBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=CC=C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
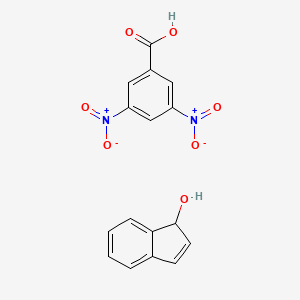
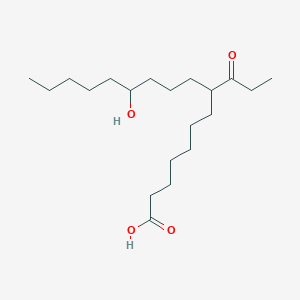
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
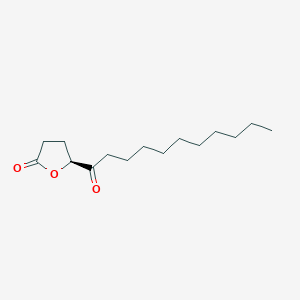
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
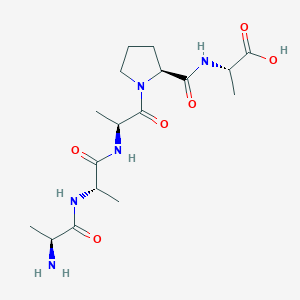

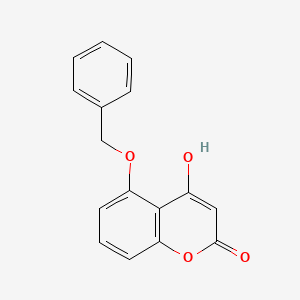

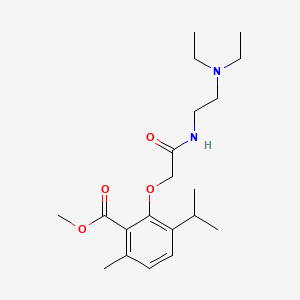
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
